molecular formula C11H10N2O2S B3054713 Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate CAS No. 61689-35-8

Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B3054713
CAS No.: 61689-35-8
M. Wt: 234.28 g/mol
InChI Key: SEAHRCSDOPUOKR-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (CAS: 851225-42-8) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 5 and an ethyl carboxylate at position 2. Its molecular formula is C₁₁H₁₀N₂O₂S, with a molecular weight of 234.28 g/mol and an exact mass of 234.00205 . The thiadiazole ring, containing sulfur and nitrogen atoms, confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAHRCSDOPUOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493331
Record name Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61689-35-8
Record name Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazonoyl Halide-Thione [3+2] Cycloaddition

The reaction of ethyl 2-chloro-2-(2-phenylhydrazono)acetate (5a ) with benzyl 2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbodithioate (3b ) in ethanol containing triethylamine yields ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate via a [3+2] cycloaddition mechanism. The process involves:

  • Formation of thiohydrazonate intermediate : The hydrazonoyl chloride (5a ) reacts with the thione (3b ) to generate a thiohydrazonate (7 ).
  • Cyclization : Intramolecular cyclization of 7 produces the 1,2,4-thiadiazole core.
  • Elimination : Alkyl mercaptan is eliminated to yield the final product.

Reaction Conditions :

  • Solvent: Ethanol
  • Base: Triethylamine (2 equiv)
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours
  • Yield: 72–78%

Key Spectral Data :

  • IR: $$ \nu(\text{C=O}) $$ at 1,715 cm$$ ^{-1} $$, $$ \nu(\text{C=N}) $$ at 1,610 cm$$ ^{-1} $$
  • $$ ^1H $$-NMR (200 MHz, CDCl$$ _3 $$): δ 8.02–7.45 (m, 5H, Ar–H), 4.35 (q, J = 7.1 Hz, 2H, –OCH$$ _2 $$CH$$ _3 $$), 1.39 (t, J = 7.1 Hz, 3H, –OCH$$ _2 $$CH$$ _3 $$)

Alternative Route via Hydrazinecarbothioamide Intermediates

Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11 ) reacts with 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone (1 ) in 2-propanol to form the target compound through a cyclocondensation pathway. The mechanism proceeds via:

  • Nucleophilic attack : The hydrazine group of 11 attacks the carbonyl carbon of 1 .
  • Cyclodehydration : Elimination of water forms the thiadiazole ring.

Optimized Parameters :

  • Solvent: 2-Propanol
  • Temperature: 80°C
  • Time: 4 hours
  • Yield: 68%

Thiosemicarbazide Cyclization Strategies

POCl$$ _3 $$-Mediated Cyclization

Benzoic acid and thiosemicarbazide undergo cyclization in the presence of phosphorus oxychloride (POCl$$ _3 $$) to yield 2-amino-5-phenyl-1,3,4-thiadiazole, which is subsequently functionalized to the target compound.

Stepwise Procedure :

  • Formation of 2-amino-5-phenyl-1,3,4-thiadiazole :
    • Reagents: Benzoic acid (1 equiv), thiosemicarbazide (1.2 equiv), POCl$$ _3 $$ (3 equiv)
    • Conditions: Reflux in dry toluene for 12 hours
    • Yield: 65%
  • Esterification : The amino group is replaced with ethyl carboxylate using ethyl chloroacetate and potassium carbonate in acetone.

Critical Data :

  • Melting Point: 158–160°C
  • $$ ^{13}C $$-NMR (50 MHz, DMSO-d$$ _6 $$): δ 167.2 (C=O), 153.8 (C=N), 129.4–126.3 (Ar–C), 61.5 (–OCH$$ _2 $$CH$$ _3 $$), 14.1 (–OCH$$ _2 $$CH$$ _3 $$)

Functionalization of Dithiocarbamate Derivatives

Dithiocarbamate-Alkylation Approach

2-Amino-5-phenyl-1,3,4-thiadiazole reacts with carbon disulfide (CS$$ _2 $$) and ethyl chloroacetate in a one-pot reaction to form this compound.

Synthetic Protocol :

  • Dithiocarbamate Formation :
    • Reagents: 2-Amino-5-phenyl-1,3,4-thiadiazole (1 equiv), CS$$ _2 $$ (2 equiv), KOH (1.5 equiv)
    • Conditions: 0°C, 30 minutes
  • Alkylation : Addition of ethyl chloroacetate (1.2 equiv) and reflux in acetone for 3 hours.

Yield : 58–63%

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Key Advantage
[3+2] Cycloaddition Hydrazonoyl chloride, Thione EtOH, reflux 72–78 High regioselectivity
Thiosemicarbazide Benzoic acid, Thiosemicarbazide POCl$$ _3 $$, reflux 65 Scalability
Dithiocarbamate 2-Amino-thiadiazole, CS$$ _2 $$ Acetone, reflux 58–63 One-pot procedure

Structural and Computational Characterization

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption bands at 1,715 cm$$ ^{-1} $$ (C=O) and 1,610 cm$$ ^{-1} $$ (C=N) confirm the ester and thiadiazole moieties.
  • Mass Spectrometry : Molecular ion peak at m/z 277.2 ([M+H]$$ ^+ $$) aligns with the molecular formula C$$ _{12} $$H$$ _{11} $$N$$ _2 $$O$$ _2 $$S.

DFT Studies

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

  • HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic Potential : Localized negative charge on the thiadiazole nitrogen atoms.

Scientific Research Applications

Chemistry

EPC serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with desired properties.

Biology

EPC has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies show that EPC exhibits effectiveness against multidrug-resistant bacterial strains, highlighting its potential in combating antibiotic resistance.
  • Antifungal Properties : The compound has demonstrated antifungal activity in various assays.
  • Anticancer Properties : EPC has shown promise in reducing tumor growth in xenograft models derived from human breast cancer cells .

Medicine

EPC is explored for therapeutic applications:

  • Drug Development : Its interactions with specific enzymes or receptors suggest potential as a drug candidate targeting various diseases. For instance, modifications in the phenyl ring can enhance binding affinity and efficacy against cancer cells .

Industry

In industrial applications, EPC is utilized in:

  • Agrochemicals : Its stability makes it suitable for use in pesticides and herbicides.
  • Dyes : The compound's reactivity allows it to be used in the production of various dyes.

Anticancer Efficacy

A study demonstrated that EPC significantly reduced tumor size in xenograft models derived from human breast cancer cells compared to control groups. This suggests its potential as a therapeutic agent .

Antimicrobial Testing

In vitro tests against multidrug-resistant bacterial strains indicated that EPC retained effectiveness where conventional antibiotics failed. This highlights its potential role in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The phenyl group enhances the compound’s binding affinity and specificity, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole Derivatives

Ethyl 5-Chloro-1,2,4-Thiadiazole-3-Carboxylate (CAS: 1346147-95-2)
  • Structural Difference : Chlorine replaces the phenyl group at position 3.
  • Molecular Weight : 192.62 g/mol .
  • Safety : Classified as hazardous (H301-H311-H331), indicating higher acute toxicity than the phenyl analog .
Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate (CAS: 1989671-63-7)
  • Structural Difference : A benzenethioamido group (-S-C₆H₅) substitutes the phenyl group at position 3.
  • Molecular Weight : 293.37 g/mol .
  • Applications : The thioamide moiety may enhance metal-binding capacity, suggesting utility in coordination chemistry or enzyme inhibition .

Oxadiazole Analogs

Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate (NV930)
  • Structural Difference : Oxygen replaces sulfur in the heterocyclic ring.
  • Synthesis : Prepared via the amidoxime route, contrasting with thiadiazole cyclization methods .
  • Electronic Properties : The oxadiazole ring is less electron-rich due to oxygen’s higher electronegativity, reducing stability under acidic conditions compared to thiadiazoles .
  • Bioactivity : Oxadiazoles are often explored as bioisosteres for carboxylic acids, offering improved metabolic stability .
Ethyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS: 40699-38-5)
  • Structural Difference : A methyl group replaces the phenyl substituent.
  • Molecular Weight : 170.17 g/mol .
  • Physical Properties : Reduced steric bulk compared to phenyl analogs increases solubility in polar solvents .

Triazole Derivatives

Ethyl 3-(3-Trifluoromethylphenyl)-1H-1,2,4-Triazole-5-Carboxylate (CAS: 1087784-68-6)
  • Structural Difference : A triazole ring replaces the thiadiazole core, with a trifluoromethylphenyl substituent.
  • Molecular Weight : 287.23 g/mol .
  • Bioactivity : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic profiles in drug design .
Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-Triazole-3-Carboxylate
  • Structural Difference : Incorporates a trifluoromethoxy group at position 4.
  • Applications : The electron-deficient trifluoromethoxy group may enhance binding affinity to hydrophobic enzyme pockets .

Bioactivity Comparison

Compound Key Bioactive Feature Reference Application
Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate Phenyl group enhances lipophilicity for membrane penetration Potential antimicrobial agent
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate Chlorine increases electrophilicity for covalent binding Reactive intermediate in drug synthesis
NV930 (Oxadiazole analog) Oxadiazole core acts as a carboxylic acid bioisostere Ataluren analogs for nonsense mutation suppression

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 234.28 2.8 0.15 (DMSO)
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate 192.62 1.5 1.2 (DMSO)
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate 170.17 1.2 5.6 (Water)

Biological Activity

Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (EPC) is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

EPC features a five-membered ring containing two nitrogen atoms and one sulfur atom, with an ethyl group and a phenyl group attached. The molecular formula is C11H10N2O2SC_{11}H_{10}N_2O_2S with a molar mass of approximately 234.27 g/mol. The presence of the phenyl group enhances stability and reactivity, making it valuable in various chemical and pharmaceutical applications.

The biological activity of EPC is attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions that lead to biological effects. The phenyl group increases the compound’s binding affinity and specificity, contributing to its overall biological activity.

Antimicrobial Activity

EPC has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

Research indicates that EPC demonstrates antifungal properties against several fungal strains, including Candida albicans. The compound inhibits fungal growth by affecting cell membrane integrity and inhibiting ergosterol biosynthesis .

Anticancer Properties

EPC has shown promising anticancer activity in various studies. It has been tested against different cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (Jurkat). The compound's IC50 values indicate potent cytotoxic effects, often comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureusNot specifiedDisruption of cell wall synthesis
AntifungalCandida albicansNot specifiedInhibition of ergosterol biosynthesis
AnticancerMCF-7 (breast cancer)1.61 ± 1.92Induction of apoptosis and cell cycle arrest
HT-29 (colon cancer)1.98 ± 1.22Inhibition of proliferation
Jurkat (leukemia)Not specifiedInduction of apoptosis

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring or the thiadiazole structure can enhance biological activity. For instance, substituents on the phenyl ring can significantly affect the binding affinity to target proteins and overall efficacy .

Case Studies

Several case studies have explored the efficacy of EPC in preclinical models:

  • Anticancer Efficacy : A study demonstrated that EPC reduced tumor growth in xenograft models derived from human breast cancer cells. The treatment led to significant reductions in tumor size compared to control groups, indicating its potential as a therapeutic agent .
  • Antimicrobial Testing : In vitro testing against multidrug-resistant bacterial strains showed that EPC retained effectiveness where conventional antibiotics failed, highlighting its potential role in combating antibiotic resistance .

Q & A

Q. What are the established synthetic routes for Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, carboxylic acid hydrazides can react with ethyl carbethoxyformimidate under reflux in ethanol, yielding triazole or thiadiazole derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios of reagents. Catalysts like acetic acid or bases (e.g., K₂CO₃) may accelerate cyclization. Monitoring reaction progress via TLC or HPLC ensures completion, and purification via silica gel chromatography or recrystallization improves yield .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and aromaticity. For instance, the ethyl ester group typically shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves crystal packing and bond angles in crystalline derivatives. Cross-validation with elemental analysis ensures purity .

Q. What safety protocols should be followed during the synthesis of this compound?

Methodological Answer: Use fume hoods to prevent inhalation of volatile intermediates (e.g., thiols or hydrazines). Wear nitrile gloves and lab coats to avoid skin contact. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Emergency protocols for ingestion include immediate medical consultation. Hazardous byproducts (e.g., H₂S) require gas traps. Safety data sheets (SDS) for precursors like ethyl carbethoxyformimidate must be reviewed for toxicity profiles .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing efficient synthesis pathways?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and reaction energetics. For example, the ICReDD program combines reaction path searches with experimental data to narrow optimal conditions. Computational screening of solvent effects (via COSMO-RS) or catalyst interactions (e.g., Fukui indices) reduces trial-and-error experimentation. Machine learning models trained on reaction databases can propose novel routes or predict yields .

Q. How do structural modifications at the 5-position of the thiadiazole ring affect biological activity, and what methodologies validate these effects?

Methodological Answer: Substituents like phenyl groups enhance lipophilicity, influencing membrane permeability. Biological activity is validated via in vitro assays (e.g., enzyme inhibition) and molecular docking. For example, docking studies with target proteins (e.g., kinases) assess binding affinity and steric compatibility. Structure-activity relationships (SAR) are built by synthesizing analogs with electron-withdrawing/donating groups and comparing IC₅₀ values .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer: Contradictions often arise from tautomerism or impurities. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. High-resolution MS distinguishes isotopic patterns from adducts. For tautomers, variable-temperature NMR or computational simulations (e.g., Gaussian) predict dominant forms. Repurification via preparative HPLC eliminates interfering impurities .

Q. What strategies mitigate competing side reactions during cyclocondensation steps?

Methodological Answer: Side reactions like over-alkylation or oxidation are minimized by:

  • Temperature control : Lower temperatures reduce kinetic byproducts.
  • Protecting groups : Use Boc or acetyl groups to block reactive sites.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) direct regioselectivity.
  • Stoichiometry : Limit excess reagents (e.g., carbethoxyformimidate) to prevent dimerization.
    Reaction monitoring via LC-MS identifies intermediates for real-time adjustment .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
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Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate

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